molecular formula C6H5BrFN B1291912 5-Bromo-2-fluoro-4-methylpyridine CAS No. 864830-16-0

5-Bromo-2-fluoro-4-methylpyridine

Cat. No.: B1291912
CAS No.: 864830-16-0
M. Wt: 190.01 g/mol
InChI Key: PFODFMZCBQUYNG-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylpyridine is an organic compound with the molecular formula C6H5BrFN It is a halogenated pyridine derivative, characterized by the presence of bromine, fluorine, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-methylpyridine typically involves halogenation reactions. One common method is the bromination of 2-fluoro-4-methylpyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Common Synthetic Routes

The compound is typically synthesized through halogenation reactions. A common method involves bromination of 2-fluoro-4-methylpyridine using bromine under controlled conditions. This process can be optimized for yield and purity in industrial settings using automated reactors.

Research Applications

5-Bromo-2-fluoro-4-methylpyridine serves as a versatile reagent in several research domains:

Field Application
Organic ChemistryBuilding block for synthesizing complex organic molecules.
Medicinal ChemistryInvestigated for anti-inflammatory and anticancer properties.
Drug DiscoveryPrecursor for biologically active compounds targeting specific diseases.
Industrial ChemistryProduction of specialty chemicals with tailored functional properties.

The compound has been identified as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation pathways. Its mechanism involves acting as an ATP-competitive inhibitor, thereby preventing the phosphorylation of downstream targets involved in inflammatory responses.

Case Studies

  • Inhibition of p38α MAPK : A study demonstrated that derivatives of this compound effectively inhibited lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) release from human blood samples, showcasing its therapeutic potential in treating inflammatory diseases .
  • Synthesis of Biologically Active Compounds : Research focused on utilizing this compound to synthesize pyridinylimidazole-type inhibitors targeting p38α MAPK. This highlights its versatility in drug development .

Chemical Reactions

The compound can undergo various types of chemical reactions, including:

  • Substitution Reactions : Participates in nucleophilic substitution where bromine or fluorine can be replaced by other nucleophiles.
  • Coupling Reactions : Engages in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Reaction Conditions

Common reagents for these reactions include strong nucleophiles like sodium methoxide and potassium tert-butoxide for substitution reactions, while palladium catalysts are used in coupling reactions alongside bases such as potassium carbonate.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methylpyridine and its derivatives involves interactions with specific molecular targets and pathways. For instance, compounds derived from this pyridine derivative can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-4-methylpyridine is unique due to the combination of bromine, fluorine, and a methyl group on the pyridine ring. This unique substitution pattern imparts specific reactivity and properties that make it valuable in various chemical syntheses and applications .

Biological Activity

5-Bromo-2-fluoro-4-methylpyridine is a heterocyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

The compound primarily functions as a reagent in organic synthesis, notably in Suzuki–Miyaura coupling reactions , which are critical for forming carbon-carbon bonds. The mechanism involves:

  • Transmetalation : This step is crucial in the Suzuki reaction where the organoboron compound is transformed into an organometallic species.
  • Biochemical Pathways : this compound has been identified as a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK) , a key player in cellular stress responses and inflammation pathways. It acts as an ATP-competitive inhibitor, preventing the phosphorylation of downstream targets involved in inflammatory responses .

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Signaling : It modulates pathways linked to inflammation and cell survival.
  • Gene Expression : The compound alters gene expression profiles associated with stress responses and apoptosis.
  • Metabolism : It impacts cellular metabolism by interacting with metabolic enzymes .

Dosage Effects

In animal models, the biological effects of this compound vary with dosage:

  • Low Doses : Effective inhibition of p38α MAPK with minimal toxicity observed.
  • High Doses : Increased toxicity and potential adverse effects on cellular integrity .

Research Applications

This compound has several important applications in scientific research:

Field Application
Organic ChemistryUsed as a building block for synthesizing complex organic molecules.
Medicinal ChemistryInvestigated for anti-inflammatory and anticancer properties.
Drug DiscoveryServes as a precursor for biologically active compounds.
Industrial ChemistryEmployed in producing specialty chemicals with specific functional properties.

Case Studies

  • Inhibition of p38α MAPK : A study demonstrated that derivatives of this compound effectively inhibited LPS-stimulated TNF-α release from human blood, showcasing its potential therapeutic applications in inflammatory diseases .
  • Synthesis of Biologically Active Compounds : Research has focused on using this compound in synthesizing pyridinylimidazole-type inhibitors targeting p38α MAPK, highlighting its versatility in drug development .

Q & A

Q. What synthetic strategies are optimal for introducing bromine and fluorine substituents into the pyridine ring of 5-Bromo-2-fluoro-4-methylpyridine?

Basic Research Focus
The synthesis of halogenated pyridines often employs direct halogenation or cross-coupling reactions . For fluorination, Balz-Schiemann reactions or nucleophilic aromatic substitution (using KF or CsF) are common, while bromination may involve electrophilic substitution with Br₂ or NBS (N-bromosuccinimide) . Advanced approaches include Negishi or Suzuki couplings using pre-functionalized intermediates (e.g., 5-Bromo-2-fluoropyridine-3-boronic acid) to achieve regioselectivity .

Methodological Tip : Validate regiochemistry using X-ray crystallography or NOESY NMR to confirm substituent positions, especially when steric effects from the methyl group influence reactivity .

Q. How do bromine and fluorine substituents influence the electronic and steric properties of this compound in cross-coupling reactions?

Advanced Research Focus
Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks . The methyl group at the 4-position introduces steric hindrance, which may reduce reaction rates but improve selectivity for mono-functionalization.

Data Analysis : Compare reaction yields and kinetics under identical conditions using Hammett plots to quantify electronic effects .

Q. What analytical techniques are recommended for characterizing this compound and resolving data discrepancies?

Basic Research Focus
Key techniques include:

  • GC-MS/HPLC : Purity assessment (≥95% vs. >98% purity thresholds noted in commercial samples) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine protons) .
  • Elemental Analysis : Verify halogen content (Br: ~45.4%, F: ~10.8% by mass) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by fluorine’s deshielding effects .

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?

Advanced Research Focus
Employ factorial design of experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. For example:

FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)25
SolventDMFTHF

Methodology : Use computational tools (e.g., DFT calculations) to predict transition states and identify rate-limiting steps .

Q. What safety protocols are critical when handling this compound?

Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (Fp: 73°C indicates flammability risk) .
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

Advanced Consideration : Monitor thermal stability via DSC/TGA to avoid decomposition during reactions .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Advanced Research Focus

  • DFT Calculations : Predict electrophilic aromatic substitution sites using Fukui indices .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

Case Study : ICReDD’s workflow integrates quantum chemistry and experimental data to accelerate reaction discovery .

Q. What are common contradictions in reported physicochemical data for this compound, and how can they be resolved?

Advanced Research Focus
Discrepancies in boiling points (162–164°C vs. 195°C for analogues) may arise from measurement conditions (e.g., pressure: 750 mmHg vs. ambient) . Resolve via:

  • Standardized Protocols : Report data under controlled conditions (e.g., 1 atm).
  • Collaborative Validation : Cross-check with independent labs using GC-MS or DSC .

Q. What applications does this compound have in medicinal chemistry?

Basic Research Focus
The compound serves as a precursor for nicotinic acetylcholine receptor agonists (e.g., UB-165 analogues) and kinase inhibitors due to its halogenated pyridine core .

Advanced Application : Incorporate into PROTACs (proteolysis-targeting chimeras) by functionalizing the bromine site for E3 ligase recruitment .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Advanced Research Focus

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Light Sensitivity : Perform UV-Vis spectroscopy to detect photo-degradation products .

Q. What mechanistic insights are critical for designing novel reactions involving this compound?

Advanced Research Focus

  • Kinetic Isotope Effects (KIE) : Study H/D exchange to identify rate-determining steps in substitution reactions .
  • In Situ IR Spectroscopy : Track intermediate formation during coupling reactions .

Properties

IUPAC Name

5-bromo-2-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODFMZCBQUYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631078
Record name 5-Bromo-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864830-16-0
Record name 5-Bromo-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoro-4-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2-fluoro-4-methylpyridine
5-Bromo-2-fluoro-4-methylpyridine
5-Bromo-2-fluoro-4-methylpyridine
5-Bromo-2-fluoro-4-methylpyridine
5-Bromo-2-fluoro-4-methylpyridine
5-Bromo-2-fluoro-4-methylpyridine

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